Cas no 1091414-82-2 (N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide)
1091414-82-2 structure
Product Name:N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide
CAS-nummer:1091414-82-2
MF:C21H26FN3O3S
MW:419.512847423553
CID:5899791
PubChem ID:71780339
Update Time:2025-07-14
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide Chemische en fysische eigenschappen
Naam en identificatie
-
- N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide
- N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide
- VU0644127-1
- N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
- AKOS024509664
- 1091414-82-2
- F5477-0063
-
- Inchi: 1S/C21H26FN3O3S/c1-5-28-21-11-10-15(12-18(21)22)29(26,27)23-13-20(24(2)3)17-14-25(4)19-9-7-6-8-16(17)19/h6-12,14,20,23H,5,13H2,1-4H3
- InChI-sleutel: VWXAQFPUZMPXDQ-UHFFFAOYSA-N
- LACHT: C1(S(NCC(N(C)C)C2C3=C(N(C)C=2)C=CC=C3)(=O)=O)=CC=C(OCC)C(F)=C1
Berekende eigenschappen
- Exacte massa: 419.16789104g/mol
- Monoisotopische massa: 419.16789104g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 8
- Complexiteit: 627
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 72Ų
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5477-0063-2μmol |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1091414-82-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5477-0063-5μmol |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1091414-82-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5477-0063-10μmol |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1091414-82-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5477-0063-20μmol |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1091414-82-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5477-0063-1mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1091414-82-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5477-0063-2mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1091414-82-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5477-0063-3mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1091414-82-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5477-0063-4mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1091414-82-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5477-0063-5mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1091414-82-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5477-0063-10mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide |
1091414-82-2 | 10mg |
$79.0 | 2023-09-10 |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide Gerelateerde literatuur
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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